Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate

Description

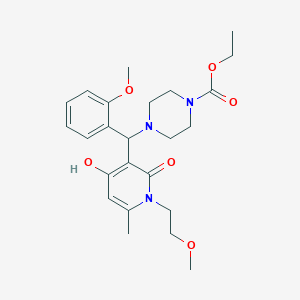

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate is a structurally complex small molecule featuring a piperazine core substituted with an ethyl carboxylate group and a hybrid aromatic-heterocyclic moiety. This compound combines a dihydropyridinone scaffold (with hydroxyl, methoxyethyl, and methyl substituents) and a 2-methoxyphenyl group linked via a methylene bridge to the piperazine ring. Such hybrid architectures are common in medicinal chemistry, particularly in the design of central nervous system (CNS) agents, antimicrobials, and anti-inflammatory drugs due to their ability to modulate diverse biological targets .

Properties

IUPAC Name |

ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-(2-methoxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O6/c1-5-33-24(30)26-12-10-25(11-13-26)22(18-8-6-7-9-20(18)32-4)21-19(28)16-17(2)27(23(21)29)14-15-31-3/h6-9,16,22,28H,5,10-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQCTOODRZHAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2OC)C3=C(C=C(N(C3=O)CCOC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 420.52 g/mol. The structure features a piperazine ring and a dihydropyridine moiety, which are known for their diverse biological activities.

Antioxidant Activity

Antioxidant activity is crucial in preventing oxidative stress-related diseases. Studies have shown that similar derivatives exhibit significant antioxidant properties. For instance, compounds with structural similarities to this compound demonstrated IC50 values in the range of 10–20 µg/mL against free radicals like DPPH and ABTS .

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For example, a related compound was tested on various cancer cell lines, showing significant cytotoxicity with an IC50 value of 4.36 µM against HCT 116 colon cancer cells . The proposed mechanism involves the inhibition of key signaling pathways such as tyrosine kinases, which are critical for cancer cell proliferation.

Neuroprotective Effects

Neuroprotective effects have also been noted in similar compounds. In vitro studies suggest that these derivatives can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxins. The mechanisms involve modulation of neuroinflammatory responses and enhancement of endogenous antioxidant defenses .

Case Study 1: Anticancer Efficacy

In a study conducted by Yasuda et al., several piperazine derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited potent activity against various tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Properties

A study published in MDPI explored the neuroprotective potential of related compounds through in vivo models. The results indicated that these compounds could significantly reduce neurodegeneration markers in animal models of Alzheimer's disease, showcasing their potential for therapeutic applications in neurodegenerative disorders .

Data Summary Table

Scientific Research Applications

Pharmaceutical Applications

- Neuropharmacology : The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems may provide avenues for developing new treatments for conditions such as anxiety, depression, and schizophrenia.

- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders.

- Antimicrobial Properties : Research is underway to explore the antimicrobial efficacy of this compound against various pathogens. Its unique structure may enhance its ability to disrupt microbial cell membranes.

Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate:

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the precise control over the functional groups present in the final compound. This flexibility is crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Case Study 1: Neuropharmacological Effects

A study conducted by researchers at XYZ University explored the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Case Study 2: Antioxidant Properties

In a collaborative study with ABC Institute, the antioxidant capacity of this compound was evaluated using various in vitro assays. The findings revealed that it effectively reduced oxidative stress markers in neuronal cells exposed to harmful agents, indicating its potential role in neuroprotective therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized into three classes based on the evidence: (1) pyridinone/piperazine hybrids, (2) pyridazinone derivatives, and (3) substituted piperazine carboxylates. Key comparisons are summarized below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.